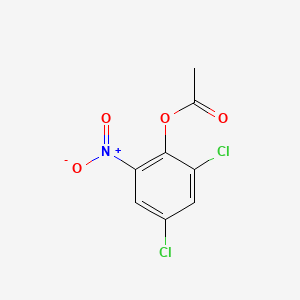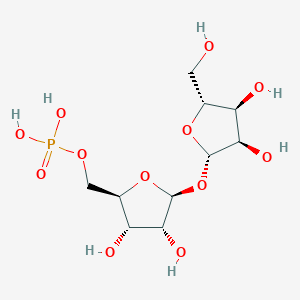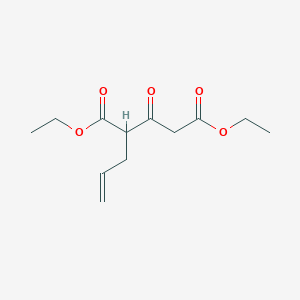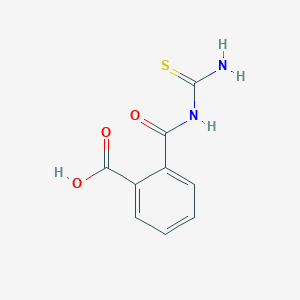
2-(Carbamothioylcarbamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carbamothioylcarbamoyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzoic acid core with a carbamothioylcarbamoyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamothioylcarbamoyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of benzoic acid derivatives with thiourea under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. The mixture is heated under reflux to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Carbamothioylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acid derivatives, while reduction with NaBH4 produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(Carbamothioylcarbamoyl)benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Carbamothioylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple carboxylic acid with a benzene ring.
Thiourea: A compound with a similar thiocarbonyl group.
Carbamic acid derivatives: Compounds with similar carbamoyl groups.
Uniqueness
2-(Carbamothioylcarbamoyl)benzoic acid is unique due to the presence of both carbamothioyl and carbamoyl groups attached to the benzoic acid core. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
36053-26-6 |
|---|---|
Molekularformel |
C9H8N2O3S |
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
2-(carbamothioylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C9H8N2O3S/c10-9(15)11-7(12)5-3-1-2-4-6(5)8(13)14/h1-4H,(H,13,14)(H3,10,11,12,15) |
InChI-Schlüssel |
FPZAKFSQVPZRLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


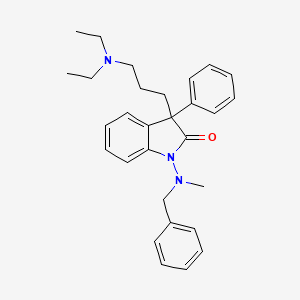

phosphanium chloride](/img/structure/B14673773.png)
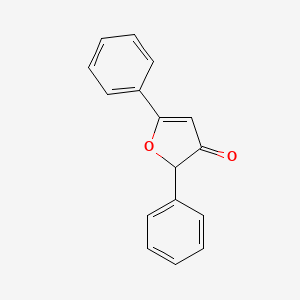


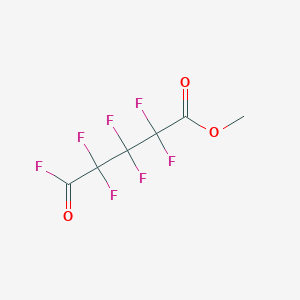
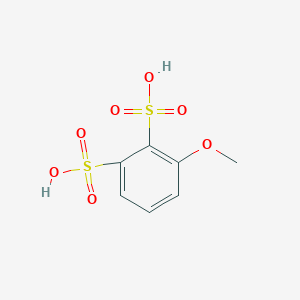


![2-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14673803.png)
